6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group on the imidazole ring enhances its stability and lipophilicity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Coupling with Pyridine: The final step involves coupling the tert-butylimidazole with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any nitro groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing antifungal and anticancer agents due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another imidazole derivative used as an antifungal agent.
Miconazole: An imidazole antifungal with a similar mechanism of action.
Clotrimazole: A widely used imidazole antifungal.
Uniqueness
6-(4-Tert-butylimidazol-1-yl)pyridin-3-amine is unique due to its enhanced stability and lipophilicity provided by the tert-butyl group. This makes it a more effective scaffold for drug development compared to other imidazole derivatives .
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-(4-tert-butylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)10-7-16(8-15-10)11-5-4-9(13)6-14-11/h4-8H,13H2,1-3H3 |
InChI Key |
KJKIYDCSVQKFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(C=N1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.